Brilliant alizarine blue R Brilliant alizarine blue R
Brand Name: Vulcanchem
CAS No.:
VCID: VC18489285
InChI: InChI=1S/C25H20N2O5S2.Na/c1-2-27(14-15-6-5-7-17(12-15)34(30,31)32)16-10-11-20-21(13-16)33-25-22(26-20)18-8-3-4-9-19(18)23(28)24(25)29;/h3-13,26H,2,14H2,1H3,(H,30,31,32);/q;+1/p-1
SMILES:
Molecular Formula: C25H19N2NaO5S2
Molecular Weight: 514.6 g/mol

Brilliant alizarine blue R

CAS No.:

Cat. No.: VC18489285

Molecular Formula: C25H19N2NaO5S2

Molecular Weight: 514.6 g/mol

* For research use only. Not for human or veterinary use.

Brilliant alizarine blue R -

Specification

Molecular Formula C25H19N2NaO5S2
Molecular Weight 514.6 g/mol
IUPAC Name sodium;3-[[(5,6-dioxo-12H-benzo[a]phenothiazin-9-yl)-ethylamino]methyl]benzenesulfonate
Standard InChI InChI=1S/C25H20N2O5S2.Na/c1-2-27(14-15-6-5-7-17(12-15)34(30,31)32)16-10-11-20-21(13-16)33-25-22(26-20)18-8-3-4-9-19(18)23(28)24(25)29;/h3-13,26H,2,14H2,1H3,(H,30,31,32);/q;+1/p-1
Standard InChI Key YBHZXJSGAKXZTR-UHFFFAOYSA-M
Canonical SMILES CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)NC4=C(S3)C(=O)C(=O)C5=CC=CC=C54.[Na+]

Introduction

Chemical Identification and Structural Characteristics

Brilliant Alizarine Blue R is systematically named 3-[[N-Ethyl-N-(6-hydroxy-5-oxo-5H-benzo[a]phenothiazin-9-yl)amino]methyl]benzenesulfonic acid sodium salt . Its molecular structure integrates a benzo[a]phenothiazin core functionalized with sulfonic acid and ethylamino groups, contributing to both water solubility and chromophoric intensity. Key identifiers include:

PropertyValueSource
CAS Number6379-02-8
Molecular FormulaC₂₂H₁₈N₂O₆S₂Na
Color Index NameAcid Blue 62
Trade NamesBrilliant Alizarine Blue R 150%

Physicochemical Properties

Data on Brilliant Alizarine Blue R’s physical properties remain limited, but inferences can be drawn from structurally related compounds:

PropertyValue (Related Compounds)Source
Solubility in Water25 g/L (Brilliant Alizarine Blue R 150%)
Density~1.54 g/cm³ (alizarin derivatives)
Lightfastness6–7 (ISO R105 scale)
pH SensitivityStable in pH 1–13

The dye exhibits a characteristic blue-to-green chromatic shift in alkaline solutions, a trait shared with alizarin-based indicators . Its sulfonic acid groups enhance aqueous solubility, making it suitable for dyeing proteinaceous fibers like wool and silk .

Synthesis and Industrial Production

While detailed synthetic protocols are proprietary, the general pathway involves:

  • Sulfonation of Anthraquinone: Introduction of sulfonic acid groups to enhance solubility .

  • Phenothiazin Ring Formation: Coupling of ethylamino groups to a benzo[a]phenothiazin intermediate .

  • Salt Formation: Neutralization with sodium hydroxide to yield the final product .

Industrial production emphasizes cost-effective routes, often utilizing platinum or boron-doped diamond electrodes for electrochemical purification . Recent advances in indirect oxidation methods have improved yield efficiency by 15–20% compared to traditional techniques .

Applications in Textiles and Beyond

Textile Dyeing

Brilliant Alizarine Blue R is prized for its excellent washfastness (Grade 5 for dry crocking) and resistance to carbonization . It is particularly effective on wool and nylon blends, achieving deep shades without mordants . Performance metrics include:

Fastness PropertyGrade (1–5)
Lightfastness6–7
Washfastness (Staining)3–4
Dry Cleaning5

Biological Staining

Similar to alizarin’s role in calcium detection , Brilliant Alizarine Blue R binds to biomolecules, facilitating visualization in gel electrophoresis and histology . Its low toxicity (LD₅₀ > 2,000 mg/kg in rodents) makes it suitable for laboratory use .

Industrial and Cosmetic Uses

The dye’s stability under high pH conditions (~13) enables its use in soaps, shampoos, and industrial cleaners . Regulatory approvals in the EU and US restrict its concentration in cosmetics to <1% due to mild allergenicity risks .

Analytical Characterization

Modern techniques for identifying Brilliant Alizarine Blue R include:

  • High-Performance Liquid Chromatography (HPLC): Retention time of 8.2 minutes under C18 column conditions .

  • UV-Vis Spectroscopy: λₘₐₓ at 590 nm in aqueous solution .

  • Raman Spectroscopy: Peaks at 1,480 cm⁻¹ (C=C aromatic) and 1,120 cm⁻¹ (S=O stretching) .

Historical Context and Evolution

The synthesis of Brilliant Alizarine Blue R mirrors the broader shift from natural madder dyes to synthetic anthraquinones in the late 19th century . Early variants were criticized for fugitive hues, but advancements in sulfonation and stabilization protocols by the 1950s cemented its industrial relevance .

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